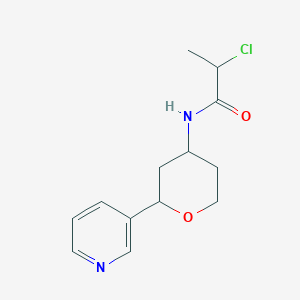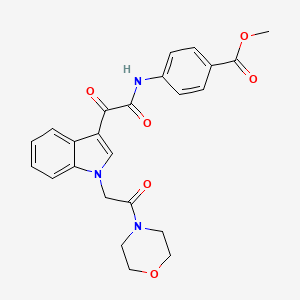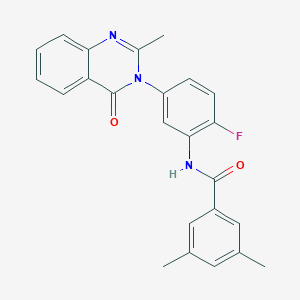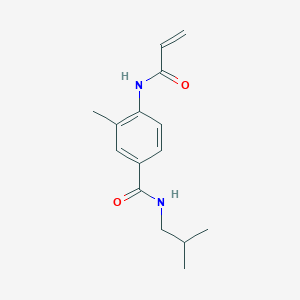
3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide, also known as MPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. MPB is a small molecule that has been shown to have anti-inflammatory and anti-cancer effects.
Mechanism Of Action
The mechanism of action of 3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide involves the inhibition of various signaling pathways that are involved in inflammation and cancer. 3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. 3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide has also been shown to inhibit the Akt signaling pathway, which is involved in cell survival and proliferation. In addition, 3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide has been shown to activate the p53 signaling pathway, which is involved in apoptosis.
Biochemical And Physiological Effects
3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. 3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide has also been shown to induce apoptosis in cancer cells by activating the p53 signaling pathway. In addition, 3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide has been shown to reduce oxidative stress and inflammation in the brain, which may have neuroprotective effects.
Advantages And Limitations For Lab Experiments
One advantage of using 3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide in lab experiments is its low molecular weight, which allows it to easily penetrate cell membranes. Another advantage is its stability, which allows it to be stored for long periods of time without degradation. One limitation of using 3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide in lab experiments is its low solubility in water, which may limit its use in certain assays.
Future Directions
There are several future directions for the research on 3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide. One direction is to further investigate its anti-inflammatory and anti-cancer effects in vivo. Another direction is to explore its potential use as a neuroprotective agent in various neurological disorders. In addition, further research is needed to determine the optimal dosage and administration of 3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide for therapeutic use.
Conclusion:
In conclusion, 3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide, or 3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide, is a chemical compound that has gained significant attention in scientific research for its potential therapeutic properties. 3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide has been shown to have anti-inflammatory and anti-cancer effects, as well as neuroprotective effects. Its mechanism of action involves the inhibition of various signaling pathways that are involved in inflammation and cancer. While there are advantages and limitations to using 3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide in lab experiments, further research is needed to determine its optimal therapeutic use.
Synthesis Methods
The synthesis of 3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide involves a multi-step process that includes the use of various reagents and solvents. The first step involves the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride. The second step involves the reaction of 3-methylbenzoyl chloride with 2-methylpropylamine to form 3-methyl-N-(2-methylpropyl)benzamide. The final step involves the reaction of 3-methyl-N-(2-methylpropyl)benzamide with acryloyl chloride to form 3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide.
Scientific Research Applications
3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells. In addition, 3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
3-methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-5-14(18)17-13-7-6-12(8-11(13)4)15(19)16-9-10(2)3/h5-8,10H,1,9H2,2-4H3,(H,16,19)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJYCLFFECUMDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCC(C)C)NC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(3-Ethoxybenzyl)amino]methyl}-6-methoxyphenol](/img/structure/B2385229.png)
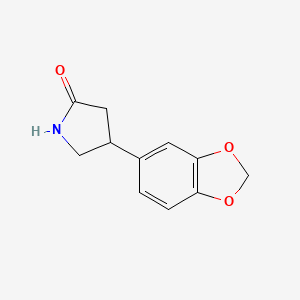
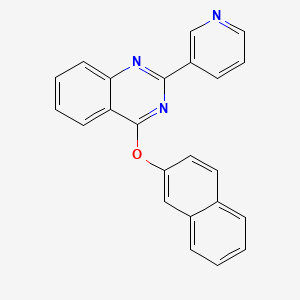
![2-[4-(Trifluoromethoxy)phenyl]tetrazole-5-carboxylic acid](/img/structure/B2385232.png)
![Methyl 3-(acetyloxy)-2-{[(benzyloxy)carbonyl]amino}propanoate](/img/structure/B2385234.png)
![(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2385236.png)
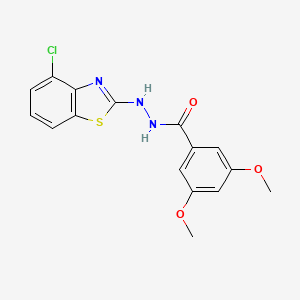
![1-[4-[(2-Methoxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2385243.png)
![2-((4-chlorophenyl)sulfonyl)-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2385244.png)
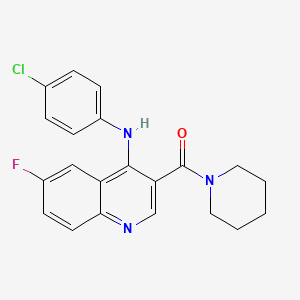
![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-heptyl-1H-pyrrol-3(2H)-one](/img/structure/B2385247.png)
